molecular formula C18H17N5O2 B2554997 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline CAS No. 241146-77-0

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2554997
CAS No.: 241146-77-0
M. Wt: 335.367
InChI Key: WRLTWXBXJARXKC-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a nitrophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.

    Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base such as potassium carbonate to form the piperazinylquinoxaline intermediate.

    Introduction of the Nitrophenyl Group: The final step involves the nitration of the piperazinylquinoxaline intermediate using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazinylquinoxaline derivatives.

Scientific Research Applications

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-23(25)15-7-5-14(6-8-15)21-9-11-22(12-10-21)18-13-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLTWXBXJARXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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